3-Penten-1-yne, (Z)-
Overview
Description
“3-Penten-1-yne, (Z)-” is an enyne that is pentane which carries a triple bond at position 1 and a double bond at position 3 . It has a molecular formula of C5H6 and a molecular weight of 66.1011 . It is also known by other names such as cis-Penten-1-yne, cis-2-Penten-4-yne, cis-3-Penten-1-yne, Z-3-Penten-1-yne, (Z)-CH3CH=CHC≡CH, Pent-1-yn-3-ene, (Z)-, 3-Pentene-1-yne, (Z)-, and (3Z)-3-Penten-1-yne .
Molecular Structure Analysis
The molecular structure of “3-Penten-1-yne, (Z)-” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .
Chemical Reactions Analysis
The reaction thermochemistry data for “3-Penten-1-yne, (Z)-” is available . For example, the reaction of 3 H2 + C5H6 = C5H12 has a ΔrH° of -405. ± 0.4 kJ/mol in the liquid phase . Another reaction, C5H6 = C5H6, has a ΔrH° of -1. ± 7.9 kJ/mol in the gas phase at 959 K .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Penten-1-yne, (Z)-” include its molecular weight of 66.1011 . More detailed properties such as gas phase thermochemistry data, phase change data, and gas phase ion energetics data are available .
Scientific Research Applications
Microwave Spectroscopy and Molecular Analysis
- The microwave spectrum of 1-penten-3-yne has been studied, providing insights into its rotational constants and dipole moments. This research contributes to the understanding of molecular structure and electric properties (Gierke et al., 1971).
- Similar studies on trans 3-penten-1-yne have also been conducted, analyzing its microwave spectrum and determining its barrier to internal rotation and dipole moment (Ford & Szalanski, 1972).
Chemical Reaction Studies
- The reaction of methylidyne radicals with 2,5-dimethylfuran, including the formation of 3-penten-1-yne (E) among other compounds, has been investigated using synchrotron radiation and multiplexed photoionization mass spectrometry (Carrasco & Meloni, 2018).
- In a study on 3-oxo-1-pentene-4-ynes, researchers synthesized various derivatives, including 2,3-dihydrothiopyran-4-one, demonstrating the compound's utility in synthetic organic chemistry (Rosiak et al., 2007).
Spectroscopy and Structural Analysis
- The 1H-NMR study of certain diene complexes in solution revealed information about the coordination structure of compounds like ZrCp2(C4H6) and its relation to 3-pentene structures (Yasuda et al., 1981).
- Photodissociation spectroscopy was used to study the optical absorption spectrum of the radical cation of 2-methyl-1-penten-3-yne, contributing to our understanding of the electronic properties of similar molecules (Faulk & Dunbar, 1990).
Molecular Structure Elucidation
- Electron diffraction studies on isomers of 3-methyl pentene-2 helped in the configurational assignment and determination of molecular structure, shedding light on similar compounds like 3-penten-1-yne (Geise et al., 1973).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(Z)-pent-3-en-1-yne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6/c1-3-5-4-2/h1,4-5H,2H3/b5-4- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJOPMVSQIBJCW-PLNGDYQASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30878774 | |
Record name | 3-PENTEN-1-YNE, (Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30878774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
66.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Penten-1-yne, (Z)- | |
CAS RN |
1574-40-9 | |
Record name | 3-Penten-1-yne, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001574409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-PENTEN-1-YNE, (Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30878774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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